2-Bromoisophthalic acid 2-Bromoisophthalic acid
Brand Name: Vulcanchem
CAS No.: 22433-91-6
VCID: VC21268067
InChI: InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O
Molecular Formula: C8H5BrO4
Molecular Weight: 245.03 g/mol

2-Bromoisophthalic acid

CAS No.: 22433-91-6

Cat. No.: VC21268067

Molecular Formula: C8H5BrO4

Molecular Weight: 245.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoisophthalic acid - 22433-91-6

Specification

CAS No. 22433-91-6
Molecular Formula C8H5BrO4
Molecular Weight 245.03 g/mol
IUPAC Name 2-bromobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key LOICBODWTPYJIW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O

Introduction

Physical and Chemical Properties

Structural Characteristics

2-Bromoisophthalic acid features a benzene ring with a bromine atom at the 2-position and two carboxylic acid groups at the 1 and 3 positions . This unique arrangement confers specific chemical and physical properties that distinguish it from other isophthalic acid derivatives. The presence of the bromine atom creates an electron-withdrawing effect that influences the reactivity of the adjacent functional groups and alters the electronic distribution across the molecule.

The compound typically appears as colorless crystalline material when recrystallized from appropriate solvents such as tetrahydrofuran (THF) . Its physical appearance and properties are consistent with other aromatic carboxylic acids, exhibiting characteristic solubility patterns and acid-base behavior.

Crystallographic Data

Detailed crystallographic analysis has revealed that 2-bromoisophthalic acid crystallizes in the triclinic space group P̄1 (no. 2) . The precise crystallographic parameters have been determined through X-ray diffraction studies, providing valuable insights into the three-dimensional structure and molecular packing of the compound.

Table 1: Crystallographic Data for 2-Bromoisophthalic Acid

ParameterValue
Crystal systemTriclinic
Space groupP̄1 (no. 2)
a4.8161(3) Å
b7.3727(5) Å
c12.1230(7) Å
α81.004(3)°
β78.897(3)°
γ72.829(3)°
Volume401.30(4) ų
Z2
Rgt(F)0.0201
wRref(F²)0.0479
Temperature150(2) K

These crystallographic parameters provide fundamental information for researchers interested in the structural aspects of this compound, particularly for applications in crystal engineering and material science .

Synthesis and Preparation Methods

Laboratory Synthesis

The laboratory preparation of 2-bromoisophthalic acid typically involves the bromination of isophthalic acid using bromine or another brominating agent in the presence of suitable catalysts. This reaction requires careful control of conditions to ensure selective bromination at the desired position on the benzene ring.

A documented recrystallization procedure involves dissolving 2-bromoisophthalic acid (1 mmol, 0.245 g) in 10 mL of THF and heating the solution at 50°C for 1 hour . The filtrate is then allowed to evaporate at room temperature, yielding colorless crystals after several days . The crystals are typically washed with a small amount of water and air-dried to obtain the pure compound.

Industrial Production

On an industrial scale, 2-bromoisophthalic acid is produced through optimized bromination processes that aim to achieve high yields and purity. These processes often employ reaction conditions that enhance selectivity for the desired product while minimizing side reactions.

The industrial significance of 2-bromoisophthalic acid stems from its role as a key intermediate for modifiers used in various polymers, including polyesters and polyamides . The production methods are designed to meet the quality requirements for these applications, ensuring consistent performance in the final products.

Chemical Reactivity

Key Reaction Pathways

2-Bromoisophthalic acid exhibits diverse chemical reactivity, participating in several types of reactions that exploit the presence of both the bromine atom and the carboxylic acid groups. These reactions include:

  • Substitution Reactions: The bromine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups at the 2-position.

  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions employed.

  • Coupling Reactions: The bromine functionality makes 2-bromoisophthalic acid suitable for various coupling reactions, including metal-catalyzed cross-coupling reactions that are valuable in organic synthesis.

  • Esterification: The carboxylic acid groups can undergo esterification to form esters with different alcohols, which may serve as precursors for further synthetic transformations.

These reaction pathways highlight the versatility of 2-bromoisophthalic acid as a synthetic building block, contributing to its utility in the development of complex molecular structures.

Applications

Organic Synthesis Applications

In organic synthesis, 2-bromoisophthalic acid serves as a valuable precursor for the preparation of diverse compounds with potential applications in pharmaceuticals and agrochemicals. The bromine functionality provides a handle for further synthetic manipulations, enabling the construction of more complex molecular architectures.

Research Findings

Antiparasitic Activity

Studies investigating the biological activities of 2-bromoisophthalic acid derivatives have shown promising results against certain parasitic organisms. The structural features of these compounds appear to confer specific interactions with target molecules within the parasites, leading to inhibitory effects.

The selectivity of 2-bromoisophthalic acid derivatives for parasitic cells over mammalian cells presents an opportunity for developing antiparasitic agents with favorable safety profiles. This selectivity is crucial for therapeutic applications, where minimizing adverse effects on the host organism is a primary concern.

Structure-Activity Relationships

Research on the relationship between the structure of 2-bromoisophthalic acid derivatives and their biological activities has provided insights into the molecular features contributing to efficacy. These studies guide the rational design of new compounds with optimized properties for specific applications.

The position of the bromine atom and the nature of any additional substituents can significantly influence the biological activity of these compounds. Understanding these structure-activity relationships facilitates the development of more potent and selective agents for various applications.

Comparison with Related Compounds

2-Bromoisophthalic acid belongs to a family of brominated isophthalic acid derivatives, each with distinct properties and applications. Comparing these compounds provides a broader context for understanding the specific characteristics of 2-bromoisophthalic acid.

Table 2: Comparison of Related Compounds

CompoundStructureKey FeaturesApplications
Isophthalic AcidC8H6O4Parent compound without brominePolyester production, coatings
2-Bromoisophthalic AcidC8H5BrO4Bromine at 2-positionSynthetic intermediate, polymer modifiers
5-Bromoisophthalic AcidC8H5BrO4Bromine at 5-positionPolymer modifiers, functional chemicals
4,5-Dibromoisophthalic AcidC8H4Br2O4Two bromine atoms at 4,5-positionsSpecialized applications requiring multiple functionalization sites

This comparison highlights the unique position of 2-bromoisophthalic acid within its structural family and its implications for reactivity and application potential.

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